Zanamivir Amine Triacetate Methyl Ester

Vue d'ensemble

Description

Synthesis Analysis

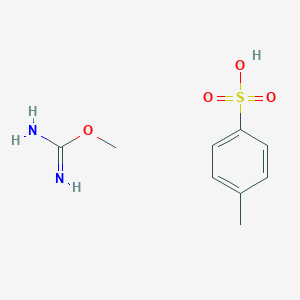

Synthesis of Zanamivir : A synthesis method for Zanamivir involves esterification, acylation, cyclization, and SN2 reaction with trimethylsilane azide. This process yields 7,8,9-tri-O-acetyl-N-acetyl-2,4-dideoxy-2,3-dehydro-4α-azido-D-neuraminic acid methyl ester. The overall yield is about 15% (Wei Ya-bing, 2007).

Novel Analogues of Zanamivir : Novel analogues of Zanamivir, modified at C-4 and C-8 positions, have been synthesized. This involves forming amides from the acid with corresponding amines and utilizing click chemistry (Ruisheng Xiong et al., 2010).

Molecular Structure Analysis

- Structure-Based Tetravalent Zanamivir : A study on structure-based tetravalent Zanamivir indicates significant increases in binding affinity and inhibition of neuraminidase enzyme activity, demonstrating its potential against drug-resistant influenza viruses (L. Fu et al., 2016).

Chemical Reactions and Properties

- Ester Prodrug Synthesis : Synthesis of ester prodrugs of 7-O-methyl derivative of Zanamivir shows enhanced influenza virus-inhibitory effect. These prodrugs exhibit longer-acting properties compared to Zanamivir (Takeshi Honda et al., 2009).

Physical Properties Analysis

- Physical Stability and Phototransformation : A study on Zanamivir's physical properties, especially its stability and phototransformation in environmental conditions, revealed high photostability, suggesting it as an environmental concern (R. Lindberg et al., 2015).

Chemical Properties Analysis

- Inhibitory Activity and Chemical Structure : Research on dihydropyrancarboxamides related to Zanamivir has shown that these compounds are potent inhibitors of influenza virus sialidases. The study provides insights into the correlation between chemical structure and inhibitory activity (Paul W. Smith et al., 1998).

Applications De Recherche Scientifique

Zanamivir has been effective in reducing the duration of influenza symptoms and improving the quality of life, with particular benefits observed in severe, high-risk, and elderly patients (Monto, Webster, & Keene, 1999).

It shows potential in preparing analogues as neuraminidase inhibitors for anti-H5N1 avian influenza virus, suggesting a strategy for developing new antiviral drugs (Ye, Li, Zhang, Liu, & Jiang, 2007).

Selenium nanoparticles loaded with zanamivir (Se@ZNV) exhibit potential as a novel pharmaceutical against H1N1 influenza virus infection, enhancing cell viability and inhibiting virus proliferation (Lin et al., 2017).

Intravenous administration of zanamivir is safe and effective in preventing experimental human influenza A virus infection and illness (Calfee et al., 1999).

Prodrugs targeting the intestinal membrane transporter hPepT1 can enhance the oral absorption of zanamivir, improving its poor oral bioavailability (Varghese Gupta et al., 2011).

Silver nanoparticles functionalized with zanamivir also show potential as a novel antiviral pharmaceutical against H1N1 influenza virus infection (Lin et al., 2017).

Zanamivir is a selective neuraminidase inhibitor that effectively reduces symptoms in adults with influenza A or B virus infections when administered early (Hayden et al., 1997).

Propriétés

IUPAC Name |

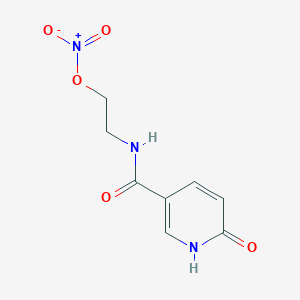

methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)/t12-,14+,15+,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRWOGLOMFAFCK-IIHMKKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zanamivir Amine Triacetate Methyl Ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)